molecular formula C13H10N2O B6375494 MFCD18314148 CAS No. 1261973-15-2

MFCD18314148

Cat. No.: B6375494
CAS No.: 1261973-15-2
M. Wt: 210.23 g/mol
InChI Key: BBBVHBHVUOWZRK-UHFFFAOYSA-N
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Description

3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile, also known by its chemical identifier MFCD18314148, is a compound with the molecular formula C₁₃H₁₀N₂O. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a biphenyl structure. It has a molecular weight of 210.23 g/mol and is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl derivatives that are functionalized with appropriate substituents.

    Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods: In industrial settings, the production of 3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting or modulating their activity. The nitrile group can also participate in interactions with enzymes and receptors, influencing their function.

Comparison with Similar Compounds

  • 3’-Amino-4-hydroxy[1,1’-biphenyl]-2-carbonitrile
  • 3’-Amino-4-hydroxy[1,1’-biphenyl]-4-carbonitrile
  • 3’-Amino-4-hydroxy[1,1’-biphenyl]-5-carbonitrile

Comparison:

  • Structural Differences: The position of the nitrile group varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Uniqueness: 3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct properties in terms of solubility, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of 3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(3-aminophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-11-6-10(4-5-13(11)16)9-2-1-3-12(15)7-9/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBVHBHVUOWZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684617
Record name 3'-Amino-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-15-2
Record name 3'-Amino-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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